3-((2-Chloro-4-ethylphenoxy)methyl)pyrrolidine hydrochloride
Overview
Description
3-((2-Chloro-4-ethylphenoxy)methyl)pyrrolidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring bonded to a chlorinated phenoxy group.
Preparation Methods
The synthesis of 3-((2-Chloro-4-ethylphenoxy)methyl)pyrrolidine hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-((2-Chloro-4-ethylphenoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((2-Chloro-4-ethylphenoxy)methyl)pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-((2-Chloro-4-ethylphenoxy)methyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways . The pyrrolidine ring is known to interact with various biological molecules, potentially altering their function. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
3-((2-Chloro-4-ethylphenoxy)methyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as those containing pyrrolidine rings or chlorinated phenoxy groups . Some similar compounds include:
- 3-[(2-Chloro-4-methylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(2-Chloro-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride
These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-[(2-chloro-4-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-10-3-4-13(12(14)7-10)16-9-11-5-6-15-8-11;/h3-4,7,11,15H,2,5-6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVADRYRPXIJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-13-3 | |
Record name | Pyrrolidine, 3-[(2-chloro-4-ethylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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